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Compound of Interest

2-Fluoro-4-methoxyaniline
Compound Name:
hydrochloride

Cat. No.: B1437268

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive
characterization of 2-Fluoro-4-methoxyaniline hydrochloride, a key intermediate in
pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and
quality of the compound, aligning with rigorous scientific and regulatory standards. This guide
details the application of chromatographic and spectroscopic techniques, including High-
Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic
Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains
the causality behind experimental choices, offers step-by-step protocols, and discusses the
interpretation of expected results, providing a self-validating framework for analysis.

Introduction

2-Fluoro-4-methoxyaniline hydrochloride is a substituted aniline derivative increasingly
utilized as a building block in the synthesis of complex organic molecules, particularly Active
Pharmaceutical Ingredients (APIs). The presence of fluoro- and methoxy- substituents on the
aniline ring imparts specific electronic and steric properties that are desirable in medicinal
chemistry. Given its role as a critical starting material, verifying its identity, purity, and structural
integrity is paramount to ensure the quality, safety, and efficacy of the final drug product.
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Inadequate characterization can lead to the introduction of impurities that may carry over to the
final API, potentially altering its pharmacological profile or introducing toxicity. This application
note serves as a comprehensive technical guide, grounded in established analytical principles,
to provide researchers and quality control analysts with the necessary tools to thoroughly
characterize this compound. The methods described are based on widely accepted standards,
such as those outlined in the United States Pharmacopeia (USP) and International Council for
Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical
properties of the compound. This information guides sample preparation, method development,
and data interpretation.

Property Value Source(s)

2-Fluoro-4-methoxyaniline

Chemical Name ) N/A
hydrochloride
(2-fluoro-4-
Synonyms methoxyphenyl)amine N/A
hydrochloride
CAS Number 874959-93-0 N/A
Molecular Formula C7HsCIFNO [5]
Molecular Weight 177.60 g/mol [5]
Appearance Light brown to gray solid N/A
Melting Point 248-250 °C N/A
. Soluble in water, methanol, Inferred from hydrochloride salt
Solubility
DMSO nature

Chemical Structure:
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Chromatographic Analysis for Purity and Impurity
Profiling

Chromatographic methods are essential for separating the main compound from any process-
related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the preferred method for purity assessment of non-volatile, UV-
active compounds like 2-Fluoro-4-methoxyaniline hydrochloride. A reversed-phase (RP)
C18 column is selected for its versatility in retaining and separating moderately polar aromatic
compounds. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous
component. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is critical.
It protonates the aniline functional group, ensuring a consistent ionic state and preventing peak
tailing that can result from interactions with residual silanols on the silica-based stationary
phase. This adherence to chromatographic principles ensures a robust and reproducible
separation, as detailed in USP General Chapter <621>.[1][3][6]

Experimental Protocol:
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Parameter Recommended Condition Rationale

HPLC or UHPLC system with Standard for pharmaceutical
Instrument .

UV/PDA detector analysis.

C18, 150 mm x 4.6 mm, 3.5 Excellent retention and
Column

um

resolution for aromatic amines.

Mobile Phase A

0.1% Formic Acid in Water

Provides acidic pH for good

peak shape. MS-compatible.

Mobile Phase B

0.1% Formic Acid in

Acetonitrile

Organic solvent for elution.

5% B to 95% B over 15

Ensures elution of both polar

Gradient ) ) -
minutes and non-polar impurities.
) Standard flow for a 4.6 mm ID
Flow Rate 1.0 mL/min
column.
Ensures reproducible retention
Column Temp. 30°C

times.

UV at 254 nm or PDA Scan

Aniline derivatives typically
absorb at 254 nm. A PDA

Detection )
(200-400 nm) detector allows for peak purity
analysis.
o Balances sensitivity with
Injection Vol. 5uL ]
potential for column overload.
_ Ensures complete dissolution
0.5 mg/mL in 50:50 o )
Sample Prep. and compatibility with the

Water:Acetonitrile

mobile phase.

Self-Validation and System Suitability: Before sample analysis, the system's performance must
be verified according to ICH Q2(R1) guidelines.[2][4][7][8]

» Blank Injection: Inject the diluent to ensure no interfering peaks are present.
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o Standard Injection (6 replicates): Inject the reference standard solution six times. The relative
standard deviation (RSD) of the peak area should be < 2.0%.

 Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

Data Interpretation: The purity is calculated using the area percentage method. The area of the
main peak is expressed as a percentage of the total area of all integrated peaks. Any peak
greater than the reporting threshold (typically 0.05%) should be reported and identified if
possible.

Workflow Diagram:

Sample & Mobile Phase Preparation HPLC Analysis .
Data Processing

Prepare Mobile Phases System Suitability Test) !f Pass ) [C lculate Purity (% A )
(A: 0.1% FAin H20, B: 0.1% FA in ACN) (SST) anect Samlentegrate Chromatogram aé:uRaetgortulrrlrt])’/)l(moﬁe;ea)
A
Weigh & Dissolve Sample
(0.5 mg/mL in Diluent)

Click to download full resolution via product page

Caption: HPLC workflow for purity analysis.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide orthogonal data to confirm the chemical structure and
identity of the compound.

Mass Spectrometry (MS)

Expertise & Rationale: MS is a powerful tool for determining the molecular weight of a
compound. Electrospray lonization (ESI) is the preferred technique for polar molecules like 2-
Fluoro-4-methoxyaniline as it is a soft ionization method that typically yields the intact
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molecular ion. Analysis is performed in positive ion mode ([M+H]*) because the aniline nitrogen
is readily protonated. This directly confirms the mass of the free base.

Protocol:

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.

lonization Mode: ESI, Positive.

Sample Preparation: Prepare a dilute solution (~10 pg/mL) in methanol or acetonitrile/water.

Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 50-300).

Expected Data: The analysis should detect the protonated molecular ion of the free base
(C7HsFNO).

e Theoretical Mass (Monoisotopic): 141.06 Da.[9]

o Expected lon [M+H]*: m/z 142.07.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most definitive spectroscopic technique for structural
elucidation. H NMR confirms the number and connectivity of protons, while 13C NMR provides
information about the carbon skeleton. For this specific molecule, 1°F NMR is also highly
informative. The choice of a deuterated solvent like DMSO-ds is strategic; it can solubilize the
hydrochloride salt and its exchangeable amine protons (-NHs*) are often visible, unlike in D20
where they would exchange with deuterium.

Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

e Instrument: 400 MHz or higher NMR spectrometer.

o Experiments: Acquire 1H, 13C, and °F NMR spectra.
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Expected Data & Interpretation (Predicted):
e 'H NMR:

o ~7.0-7.5 ppm: Aromatic protons (3H), showing complex splitting patterns due to H-H and
H-F coupling.

o ~3.8 ppm: A singlet corresponding to the methoxy (-OCHs) protons (3H).

o Broad signal > 10 ppm: Protons of the ammonium group (-NHs*), which may be broad due
to exchange.

e 13C NMR:

o ~150-160 ppm: A doublet for the carbon attached to fluorine (C-F), showing a large 1JCF
coupling constant.

o ~110-145 ppm: Other aromatic carbons, some showing smaller C-F couplings.
o ~55 ppm: The methoxy carbon (-OCHs).

e 19F NMR: A single resonance, likely a multiplet due to coupling with nearby aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is used to identify the key functional groups present
in the molecule. The presence of the hydrochloride salt will significantly influence the N-H
stretching region. Instead of the typical sharp N-H stretches of a primary amine (~3300-3500
cm~1), the ammonium salt (-NHs*) will exhibit broad absorption bands in the 2500-3200 cm~1
range. Attenuated Total Reflectance (ATR) is a modern, simple technique that requires no
sample preparation.

Protocol:
e Method: ATR-FTIR.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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o Data Acquisition: Record the spectrum from 4000 to 400 cm~1.

Expected Characteristic Absorption Bands:

Wavenumber (cm~12) Functional Group Rationale

~3200-2500 (broad) N-H Stretch (-NHs) Characteristic of an amine salt.

Indicates the presence of the

~3000-3100 Aromatic C-H Stretch )

benzene ring.

] ] Corresponds to the methoxy

~2850-2950 Aliphatic C-H Stretch

group.

) ] Confirms the aromatic

~1600, ~1500 Aromatic C=C Bending

skeleton.

Asymmetric stretch of the aryl
~1250 Aryl C-O Stretch

ether.

Strong absorption indicating
~1200-1100 C-F Stretch

the C-F bond.

Integrated Analytical Approach

No single technique is sufficient for complete characterization. The strength of this guide lies in
the integration of orthogonal methods—separation by chromatography and identification by
spectroscopy—to build a comprehensive and undeniable profile of the compound.
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Caption: Integrated workflow for complete characterization.

This integrated approach ensures that the material is not only pure (from HPLC) but is also
unequivocally the correct molecule (from MS, NMR, and FTIR). This multi-faceted, self-
validating system provides the highest level of confidence for researchers and drug
development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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